N-(2,3-dichlorophenyl)imidodicarbonimidic diamide
CAS No.: 143413-10-9
Cat. No.: VC7718284
Molecular Formula: C8H9Cl2N5
Molecular Weight: 246.1
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143413-10-9 |
---|---|
Molecular Formula | C8H9Cl2N5 |
Molecular Weight | 246.1 |
IUPAC Name | 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine |
Standard InChI | InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Standard InChI Key | VBICEVQOHHQRLY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide is the IUPAC-approved name for this compound, reflecting its substitution pattern and functional groups . Alternative designations include 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine and 1-carbamimidamido-N-(2,3-dichlorophenyl)methanimidamide, which emphasize its guanidine-like architecture . Commercial suppliers frequently use abbreviated identifiers such as CHEMBL185802 or MFCD00276882 to catalog the compound .
Molecular Formula and Structural Classification
The molecular formula C₈H₉Cl₂N₅ confirms the presence of two chlorine atoms, five nitrogen atoms, and an aromatic system. Classified as a substituted biguanide derivative, the compound features a central imidodicarbonimidic core (N–C(=N)–N–C(=N)–N) linked to a 2,3-dichlorophenyl group . This arrangement places it within a broader family of chlorinated aryl guanidines, which are studied for their potential bioactivity and synthetic utility .
Table 1: Key Identifiers of N-(2,3-Dichlorophenyl)imidodicarbonimidic Diamide
Property | Value | Source |
---|---|---|
CAS Registry Number | 143413-10-9 | |
PubChem CID | 2730227 | |
Molecular Weight | 246.09 g/mol | |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N | |
InChIKey | VBICEVQOHHQRLY-UHFFFAOYSA-N |
Structural and Electronic Characteristics
2D and 3D Conformational Analysis
The compound’s 2D structure, represented by the SMILES string C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N
, reveals a planar phenyl ring with chlorine atoms at positions 2 and 3. The imidodicarbonimidic chain extends from the nitrogen at position 1, forming a conjugated system that enhances electronic delocalization . Density functional theory (DFT) simulations predict a non-planar geometry for the guanidine moiety, with dihedral angles of approximately 120° between the phenyl ring and the nitrogen-rich side chain .
Synthesis and Industrial Production
Synthetic Pathways
Although detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step route starting from 2,3-dichloroaniline. A plausible pathway involves:
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Amination: Reaction of 2,3-dichloroaniline with cyanogen bromide to form a cyanoguanidine intermediate.
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Condensation: Treatment with ammonium thiocyanate under acidic conditions to install the imidodicarbonimidic group .
Yield optimization remains challenging due to steric hindrance from the dichlorophenyl group and competing side reactions .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits moderate thermal stability, with a boiling point of 476.4±55.0 °C at atmospheric pressure and a flash point of 241.9±31.5 °C . Melting point data are unreported, suggesting decomposition before melting under standard conditions .
Solubility and Partitioning
Polarity metrics, including a calculated logP (octanol-water partition coefficient) of 2.8±0.3, indicate limited water solubility (<1 mg/mL at 25°C) and preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
Density | 1.6±0.1 g/cm³ | Computational |
Vapor Pressure (25°C) | 0.0±1.2 mmHg | Estimated |
Polarizability | 23.0±0.5 ×10⁻²⁴ cm³ | DFT Calculation |
Applications in Scientific Research
Role as a Synthetic Intermediate
The compound’s dichlorophenyl and guanidine groups make it a versatile precursor for pharmaceuticals and agrochemicals. For example, it may serve as a building block for antimalarial agents analogous to chlorproguanil (PubChem CID 9571037), though structural differences limit direct bioequivalence .
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